molecular formula C11H16O3 B048948 2-(2,3-Dimethoxyphenyl)propan-2-ol CAS No. 153390-68-2

2-(2,3-Dimethoxyphenyl)propan-2-ol

Cat. No. B048948
CAS RN: 153390-68-2
M. Wt: 196.24 g/mol
InChI Key: QBHYYRNYYWZERD-UHFFFAOYSA-N
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Description

2-(2,3-Dimethoxyphenyl)propan-2-ol is a compound with the molecular formula C11H16O3 and a molecular weight of 196.25 . It is a solid substance stored in a refrigerator .


Molecular Structure Analysis

The InChI code for 2-(2,3-Dimethoxyphenyl)propan-2-ol is 1S/C11H16O3/c1-11(2,12)8-6-5-7-9(13-3)10(8)14-4/h5-7,12H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-(2,3-Dimethoxyphenyl)propan-2-ol is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Pharmaceutical Synthesis

This compound serves as a precursor in the synthesis of various biologically active molecules. For instance, derivatives of this compound have been used to stimulate endogenous nitric oxide synthesis, which is crucial in cardiovascular health and treating conditions like hypertension .

Biocatalysis

In the field of green chemistry, 2-(2,3-Dimethoxyphenyl)propan-2-ol can be used in transaminase-mediated synthesis. This process is environmentally friendly and produces enantiopure drug-like compounds, which are significant for creating medications with high specificity and low side effects .

Neurotransmitter Research

The compound’s structure is beneficial for studying the relationship between chemical structure and neurotransmitter interaction. It has been used to understand the effects on neurotransmitters such as acetylcholine and serotonin, which are vital for brain function and mood regulation .

Smooth Muscle Research

Researchers have utilized derivatives of this compound to explore its effects on gastric smooth muscle preparations. This research is fundamental in understanding gastrointestinal motility and could lead to treatments for disorders like irritable bowel syndrome .

Isoquinoline Precursors

Isoquinolines are a class of compounds with various pharmaceutical applications2-(2,3-Dimethoxyphenyl)propan-2-ol is used as a precursor for synthesizing isoquinoline derivatives, which have potential uses in pain management and neurological conditions .

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2,3-dimethoxyphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-11(2,12)8-6-5-7-9(13-3)10(8)14-4/h5-7,12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHYYRNYYWZERD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C(=CC=C1)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303637
Record name 2-(2,3-dimethoxyphenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dimethoxyphenyl)propan-2-ol

CAS RN

153390-68-2
Record name 2-(2,3-dimethoxyphenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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